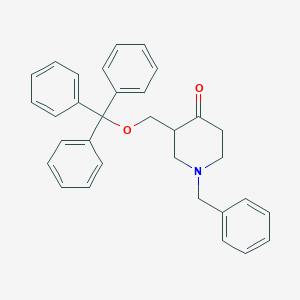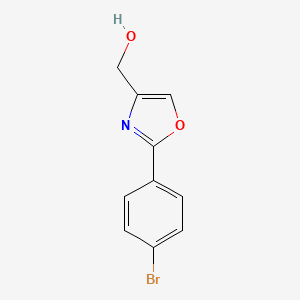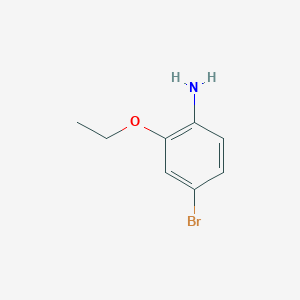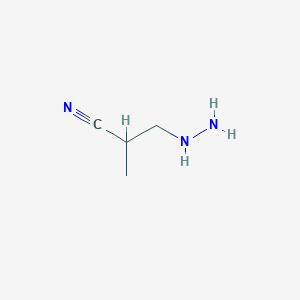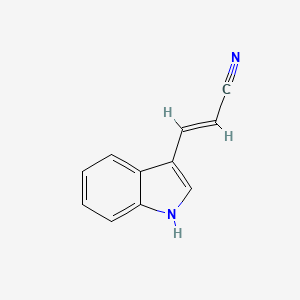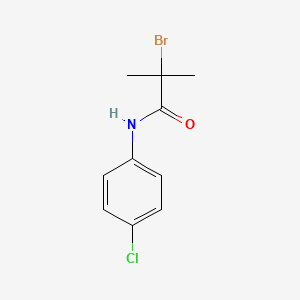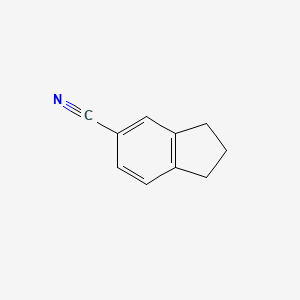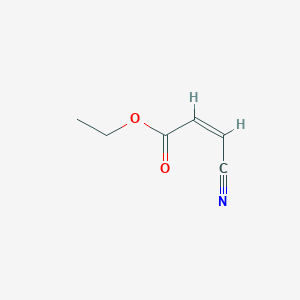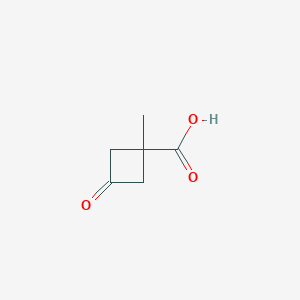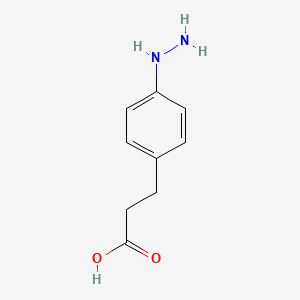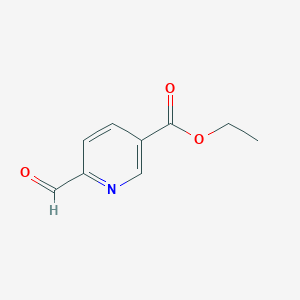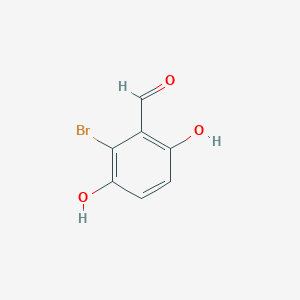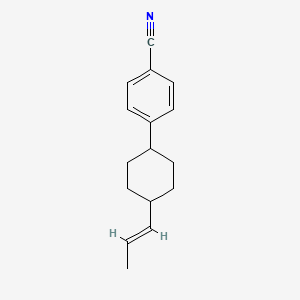![molecular formula C11H19N B1339462 2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine CAS No. 13296-30-5](/img/structure/B1339462.png)
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine” is a chemical compound with a complex structure . It is related to other compounds such as "Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-" and "Bicyclo [3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-" .
Molecular Structure Analysis
The molecular structure of “this compound” is complex and related to other compounds such as "Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl-" and "Bicyclo [3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-" .Scientific Research Applications
Ethylene Action Inhibition in Postharvest Fruit and Vegetable Quality
Ethylene, a plant hormone, plays a crucial role in the physiological processes of fruits and vegetables, often leading to negative effects during postharvest storage such as senescence, over-ripening, and quality loss. Research has focused on tools to inhibit ethylene biosynthesis/action or remove ethylene to preserve fruit and vegetable quality. Compounds like polyamines and 1-methylcyclopropene (1-MCP) have shown effectiveness in maintaining quality and extending shelf life by acting as inhibitors of ethylene action or scavengers. This approach aims to mitigate ethylene's detrimental effects on postharvest quality (Martínez-Romero et al., 2007).
Application in Chemical Synthesis and Green Solvents
The use of specific compounds as chiral substrates in chemical synthesis highlights the exploration of green chemistry principles. For instance, the enantiospecific Biginelli reaction utilizing chiral aldehydes demonstrates the application of green solvents, like ethyl lactate (EL), to conduct environmentally friendly synthesis processes. This approach not only emphasizes the significance of chiral specificity in chemical synthesis but also showcases the pursuit of sustainable and green chemistry practices (Benincá et al., 2020).
Ethylene Perception Inhibition in Fruits and Vegetables
The advent of 1-methylcyclopropene (1-MCP) as an inhibitor of ethylene perception has revolutionized research on its effects on fruits and vegetables. It serves both as a tool to further investigate ethylene's role in ripening and senescence and as a commercial technology to improve product quality maintenance. Particularly in apples, the rapid commercialization and adoption of 1-MCP have been notable, suggesting potential benefits for other fruits and vegetables. This dual role of 1-MCP highlights the interplay between scientific discovery and practical applications in postharvest technology (Watkins, 2006).
Biochemical Analysis
Biochemical Properties
2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to changes in the metabolism of other substrates. Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can become toxic and cause adverse effects, including liver damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes occurring at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of lipids and xenobiotics. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and detoxification of various compounds. The involvement of this compound in these pathways can affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, such as the endoplasmic reticulum and mitochondria. The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments within the cell, ensuring its proper function and activity .
properties
IUPAC Name |
2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10H,4-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZTVXYVPBPGJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577830 |
Source


|
| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13296-30-5 |
Source


|
| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)
